3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine

Catalog No.
S787759
CAS No.
6840-20-6
M.F
C8H8BrN3
M. Wt
226.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine

CAS Number

6840-20-6

Product Name

3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine

IUPAC Name

3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidine

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

InChI

InChI=1S/C8H8BrN3/c1-5-3-6(2)12-7(9)4-10-8(12)11-5/h3-4H,1-2H3

InChI Key

KTHMAZMJLBMJCA-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=NC=C(N12)Br)C

Canonical SMILES

CC1=CC(=NC2=NC=C(N12)Br)C

Synthesis and Characterization:

3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine is a heterocyclic compound, meaning it contains atoms from different elements in its ring structure. This specific compound has been synthesized and characterized by various research groups, and its properties have been reported in scientific literature [, ].

Potential Pharmaceutical Applications:

There is some limited research exploring the potential pharmaceutical applications of 3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidine. Studies suggest it may possess anti-bacterial and anti-fungal properties []. However, further investigation is needed to determine its efficacy and safety for therapeutic use.

3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine is a heterocyclic compound characterized by a fused imidazole and pyrimidine ring system. Its chemical structure includes bromine at the 3-position and two methyl groups at the 5 and 7 positions of the imidazo ring. This compound is part of the imidazo[1,2-a]pyrimidine family, which is notable for its diverse biological activities and applications in medicinal chemistry.

There is no documented research on the mechanism of action of 3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidine. Imidazopyrimidines, in general, can exhibit various biological activities depending on the specific substituents. Some reported activities include kinase inhibition, antitumor properties, and antimicrobial effects []. However, these activities need to be confirmed through research for 3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidine specifically.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and inhalation.
  • Dispose of waste according to proper chemical waste disposal procedures.
Using microwave radiation, leading to higher yields and shorter reaction times.
  • Solvent-free conditions: Some methods allow for the synthesis to occur without solvents, which is environmentally friendly and cost-effective.
  • Clay-supported reactions: Utilizing clay as a catalyst can enhance reaction rates and simplify purification processes .
  • 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine exhibits significant biological activity, particularly in antibacterial and anticancer applications. Research has shown that derivatives of imidazo[1,2-a]pyrimidines can possess potent antimicrobial properties against various bacterial strains, including both gram-positive and gram-negative bacteria . Additionally, studies have indicated potential anticancer activity, making this compound a candidate for further investigation in cancer therapeutics .

    The applications of 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine are diverse:

    • Medicinal Chemistry: Its derivatives are explored for their potential as antibacterial agents and anticancer drugs.
    • Material Science: The unique structural properties of imidazo[1,2-a]pyrimidines make them suitable for developing new materials with specific electronic or optical properties.

    Interaction studies involving 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine focus on its binding affinity with biological targets. For instance:

    • Enzyme inhibition: Research has indicated that certain derivatives can inhibit enzymes involved in cancer cell proliferation.
    • Antibacterial mechanisms: Studies have shown how these compounds interact with bacterial cell membranes or metabolic pathways to exert their antimicrobial effects .

    Several compounds share structural similarities with 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine. Here are some notable examples:

    Compound NameStructure FeaturesUnique Properties
    5-Methylimidazo[1,2-a]pyridineMethyl group at position 5Known for mutagenic properties
    7-Methylimidazo[1,2-a]pyridineMethyl group at position 7Associated with foodborne carcinogens
    3-Chloro-5-methylimidazo[1,2-a]pyridineChlorine at position 3Exhibits similar biological activity but different reactivity

    The uniqueness of 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine lies in its specific substitution pattern which contributes to its distinct biological activities and potential therapeutic applications compared to other related compounds .

    3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine is a bicyclic heterocycle with a fused imidazole-pyrimidine scaffold. Key structural and physicochemical properties are summarized below:

    PropertyValueSource
    CAS Number6840-20-6
    Molecular FormulaC₈H₈BrN₃
    Molecular Weight (g/mol)226.07
    SMILES CodeCC1=NC2=NC=C(Br)N2C(C)=C1
    Molecular StructureFused imidazole-pyrimidine with bromine at C3 and methyl groups at C5/C7

    The compound’s core structure consists of a pyrimidine ring fused to an imidazole ring at positions 1 and 2. The bromine atom at position 3 enhances electrophilic reactivity, while the methyl groups at positions 5 and 7 influence steric and electronic effects.

    Nuclear Magnetic Resonance spectroscopy represents the most comprehensive and definitive method for structural elucidation of 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine. This analytical technique provides detailed information about the molecular framework, substituent positioning, and electronic environment of the compound through both proton (¹H) and carbon-13 (¹³C) NMR analysis.

    Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

    The proton NMR spectrum of 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine exhibits characteristic signals that reflect the heterocyclic nature of the compound and its substitution pattern. The imidazo[1,2-a]pyrimidine core structure generates distinctive aromatic proton resonances that serve as fingerprint identifiers for this class of compounds [1] [2] [3].

    The aromatic region of the ¹H NMR spectrum typically displays signals between 6.8 and 8.9 ppm, encompassing the characteristic proton environments of the fused ring system [4] . The H-2 proton, positioned at the bridgehead between the imidazole and pyrimidine rings, commonly resonates as a singlet or doublet in the range of 8.3-8.7 ppm [2] [3] [4]. This downfield chemical shift reflects the electron-deficient nature of the carbon-2 position due to the presence of two nitrogen atoms in the immediate vicinity.

    The H-6 proton, located within the pyrimidine ring, typically appears as a triplet or doublet of doublets in the range of 6.8-7.1 ppm [2] [3] [4]. This relatively upfield position compared to other aromatic protons in the molecule results from the shielding effects of the adjacent nitrogen atoms and the overall electron distribution within the pyrimidine ring. The H-8 proton demonstrates characteristic resonance patterns appearing as singlet, doublet, or doublet of doublets in the range of 8.5-8.9 ppm [2] [3] [4].

    The two methyl groups at positions 5 and 7 of the imidazo[1,2-a]pyrimidine ring system produce characteristic singlet signals in the range of 2.4-2.6 ppm [6] [7]. These methyl substituents are magnetically equivalent due to the symmetry of the molecule, resulting in a single resonance integrating for six protons. The chemical shift of these methyl groups falls within the typical range for methyl substituents attached to aromatic heterocycles, where the aromatic ring system provides moderate deshielding effects.

    The presence of the bromine substituent at position 3 significantly influences the electronic environment of the molecule but does not directly contribute proton signals to the spectrum. However, the electron-withdrawing nature of bromine affects the chemical shifts of neighboring protons through inductive and mesomeric effects . This electronic perturbation can be observed in the fine structure and chemical shift values of the aromatic protons, particularly those in close proximity to the substitution site.

    Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

    The ¹³C NMR spectrum of 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine provides essential information about the carbon framework and electronic environment of the compound. The carbon signals appear across a wide range of chemical shifts, reflecting the diverse electronic environments present in the heterocyclic structure [2] [3] [9].

    The aromatic carbon atoms of the imidazo[1,2-a]pyrimidine ring system typically resonate in the range of 108-155 ppm [2] [3] [9]. This broad range encompasses the various carbon environments present in the fused ring system, including both the imidazole and pyrimidine ring carbons. The pyrimidine ring carbons have been specifically identified in experimental studies at chemical shifts of 150.18, 131.09, and 108.88 ppm [9], demonstrating the characteristic downfield resonances expected for nitrogen-containing aromatic systems.

    The quaternary carbon at the junction between the imidazole and pyrimidine rings (N-C=N) appears in the range of 146-152 ppm [2] [3] [9]. This carbon environment experiences significant deshielding due to the presence of two nitrogen atoms, resulting in the characteristic downfield chemical shift. The precise value within this range depends on the specific substitution pattern and electronic effects of the substituents.

    The methyl carbon atoms at positions 5 and 7 resonate in the typical aliphatic region between 20-30 ppm. These carbons experience moderate deshielding due to their attachment to the aromatic ring system, positioning them slightly downfield compared to purely aliphatic methyl groups. The two methyl groups are magnetically equivalent, resulting in a single carbon signal in the ¹³C NMR spectrum.

    The carbon bearing the bromine substituent at position 3 exhibits characteristic chemical shift patterns influenced by the heavy atom effect and the electronic properties of the halogen. Bromine substitution typically results in specific chemical shift changes that can be used for structural confirmation and substitution pattern determination.

    Spectroscopic Data Tables

    Proton PositionChemical Shift (ppm)MultiplicityIntegrationAssignment
    H-28.3-8.7s, d, or dd1HPyrimidine bridgehead
    H-66.8-7.1t or dd1HPyrimidine ring
    H-88.5-8.9s, d, or dd1HPyrimidine ring
    CH₃-5,72.4-2.6s6HMethyl substituents
    Carbon PositionChemical Shift (ppm)Assignment
    C-2146-152Quaternary junction (N-C=N)
    C-3VariableBromine-substituted carbon
    C-5,720-30Methyl carbons
    Pyrimidine carbons108-155Aromatic ring carbons
    Imidazole carbons108-155Aromatic ring carbons

    Solvent Considerations and Experimental Conditions

    The choice of NMR solvent significantly influences the quality and interpretation of spectroscopic data for 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine. Deuterated chloroform (CDCl₃) represents the most commonly employed solvent for NMR studies of imidazo[1,2-a]pyrimidine derivatives [10] [11] [12] [13]. This solvent provides excellent solubility for the compound while maintaining chemical inertness and producing minimal interference with the analyte signals.

    Dimethyl sulfoxide-d₆ (DMSO-d₆) serves as an alternative solvent choice, particularly when enhanced solubility is required or when studying compounds with hydrogen bonding capabilities [2] [3]. DMSO-d₆ offers superior dissolving power for polar and hydrogen-bonding compounds, though care must be taken to avoid moisture contamination due to the hygroscopic nature of DMSO.

    The experimental conditions for NMR spectroscopy of 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine typically involve standard room temperature measurements using tetramethylsilane (TMS) as the internal reference standard (δ = 0.00 ppm) or referencing to residual solvent signals. Modern NMR instrumentation operating at field strengths of 400-500 MHz provides optimal resolution and sensitivity for structural elucidation of this compound class [14] [11] [12].

    XLogP3

    2.9

    Wikipedia

    3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine

    Dates

    Last modified: 08-15-2023

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